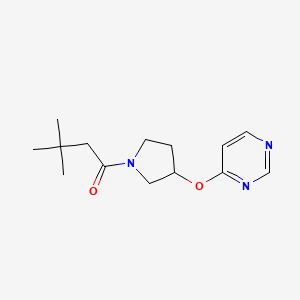

![molecular formula C11H17N3O B2400616 3-氨基-N-[2-(二甲氨基)乙基]苯甲酰胺 CAS No. 466694-59-7](/img/structure/B2400616.png)

3-氨基-N-[2-(二甲氨基)乙基]苯甲酰胺

描述

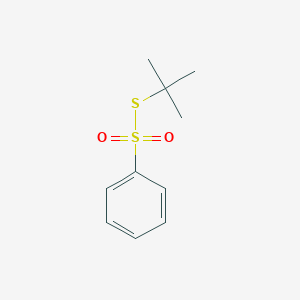

3-amino-N-[2-(dimethylamino)ethyl]benzamide, also known as 3-(Aminomethyl)-N-[2-(dimethylamino)ethyl]benzamide, is a chemical compound with the empirical formula C12H19N3O . It is a solid substance .

Molecular Structure Analysis

The molecular structure of 3-amino-N-[2-(dimethylamino)ethyl]benzamide can be represented by the SMILES stringCN(CCNC(C1=CC=CC(CN)=C1)=O)C . This indicates that the molecule contains a benzamide group, with an aminomethyl group and a dimethylaminoethyl group attached. Physical And Chemical Properties Analysis

The molecular weight of 3-amino-N-[2-(dimethylamino)ethyl]benzamide is 221.30 . It is a solid substance .科学研究应用

pH and Temperature-Responsive Materials

The compound is a key component in the synthesis of pH and temperature-responsive materials . These materials can adjust their physical solubility and chemical interaction based on external stimuli like temperature and pH . This makes them particularly useful in a variety of applications, including biomedical , drug delivery/release , carriers , and wastewater treatment .

Efficient Cr (VI) Adsorption

The compound has been used in the creation of materials for highly efficient Cr (VI) adsorption . This is particularly important in the field of environmental science, where the removal of heavy metals from natural environments is a significant challenge .

Stimuli-Responsive Polymersomes

Polymersomes are nanometer-sized spheroidal aggregates that can respond to external stimuli . The compound has been used in the synthesis of polymersomes that are responsive to changes in pH and temperature . These polymersomes have potential applications in drug delivery, gene therapy, theranostics, artificial organelles, and nanoreactors .

4. Atom Transfer Radical Polymerization (ATRP) Ligand The compound is used as an ATRP ligand for the creation of telechelic polymers . These polymers have potential applications in a variety of fields, including the creation of complex polymer architectures and materials with unique properties .

5. Formation of Complexes with Group 1 Metals The compound forms complexes with group 1 metals, which are used in alkali-metal-mediated synthetic applications . This is particularly important in the field of synthetic chemistry, where such complexes can be used to facilitate a variety of reactions .

Development of Multi-Stimuli-Responsive Materials

The compound has been used in the development of multi-stimuli-responsive materials . These materials can transition from a soluble state to an insoluble one in response to changes in conditions such as temperature and pH . This makes them particularly useful in a variety of applications, including the removal of heavy metals from natural environments and drug delivery .

安全和危害

According to the safety information provided by Sigma-Aldrich, 3-amino-N-[2-(dimethylamino)ethyl]benzamide is classified as Acute Tox. 4 Oral, indicating that it may be harmful if swallowed . The recommended precautionary statements are P301 (If swallowed:), P312 (Call a poison center/doctor if you feel unwell), and P330 (Rinse mouth) .

属性

IUPAC Name |

3-amino-N-[2-(dimethylamino)ethyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O/c1-14(2)7-6-13-11(15)9-4-3-5-10(12)8-9/h3-5,8H,6-7,12H2,1-2H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWOIEFHUAJBDBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCNC(=O)C1=CC(=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-amino-N-[2-(dimethylamino)ethyl]benzamide | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![propanamide, N-[5-(aminomethyl)-4-(2,2-dimethyl-1-oxopropyl)-4,5-dihydro-5-phenyl-1,3,4-thiadiazol-2-yl]-2,2-dimethyl-, monohydrochloride](/img/structure/B2400533.png)

![4-chloro-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2400534.png)

![1-[4-(2-Aminoethyl)phenyl]ethan-1-one hydrochloride](/img/structure/B2400535.png)

![(E)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-2-(methylthio)benzamide](/img/structure/B2400536.png)

![N-cyclohexyl-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2400537.png)

![N-(5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2400539.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(naphthalen-2-yloxy)acetamide](/img/structure/B2400547.png)